
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane typically involves the introduction of difluoromethyl groups into the molecule. One common method is the use of difluoromethylation reagents, which can transfer CF2H groups to various substrates. This process can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of CF2H groups to the desired substrates. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for X–CF2H bond formation and novel difluorocarbene reagents for X–H insertion. Reaction conditions may vary depending on the desired outcome, but they often involve the use of metal-based catalysts and specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Applications De Recherche Scientifique
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: Its unique properties make it useful in biological studies, particularly in the development of bioactive molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate has been explored, particularly in the development of drugs with improved properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane involves its ability to form hydrogen bonds due to the presence of the CF2H group. This group acts as a hydrogen bond donor, which can interact with various molecular targets and pathways. The compound’s effects are mediated through these interactions, which can influence the stability and reactivity of the molecules it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated organic molecules such as:
- 1-(Difluoromethyl)-2-nitrobenzene
- Difluoromethylthioethers
- Fluorinated indolizines
Uniqueness
What sets 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane apart is its unique combination of multiple fluorine atoms and a difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and the ability to form strong hydrogen bonds, making it valuable in various applications .
Propriétés
Numéro CAS |
57915-74-9 |
|---|---|
Formule moléculaire |
C10H10F12 |
Poids moléculaire |
358.17 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane |
InChI |
InChI=1S/C10H10F12/c1-4(8(15,16)5(11)9(17,18)19)2-3-7(14,6(12)13)10(20,21)22/h4-6H,2-3H2,1H3 |
Clé InChI |
NLGCSDCZOYXNBL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C(F)F)(C(F)(F)F)F)C(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


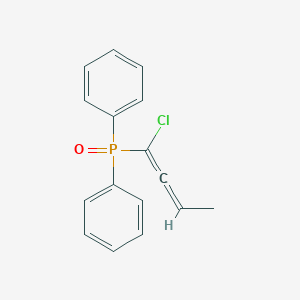
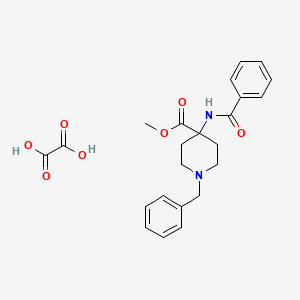
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
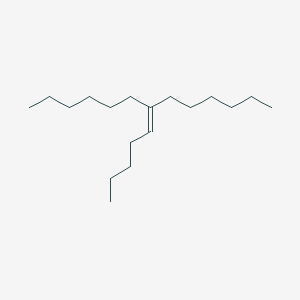

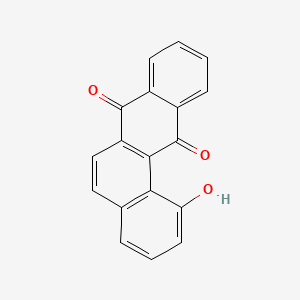
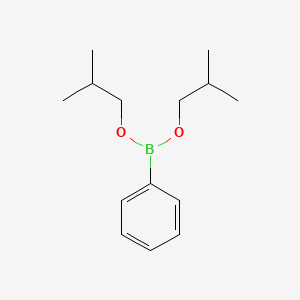
methanone](/img/structure/B14622427.png)
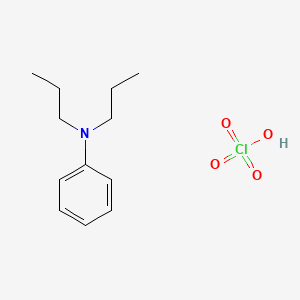
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
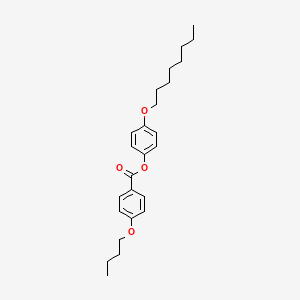
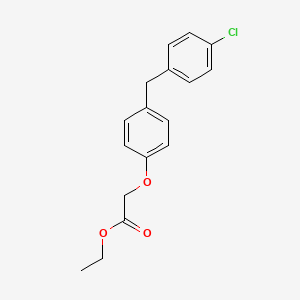

![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
